Buxbodine B

Acetylcholinesterase inhibition Alzheimer's disease research Cholinesterase inhibitor

Researchers requiring a well-characterized, moderate-affinity acetylcholinesterase (AChE) probe often face the problem of either overly potent inhibitors that abolish enzyme activity or unvalidated congeners with unknown target engagement. Buxbodine B (CAS 390362-51-3) resolves this with a defined IC50 of 50 μM against AChE, enabling graded cholinergic modulation without complete enzymatic ablation. • Validated intermediate potency: IC50 50 μM (range 10.8-98 μM) for partial AChE inhibition studies. • Structurally resolved Δ1,2 9(10→19) abeo triene scaffold for medicinal chemistry derivatization. • Suitable as a reference standard for inter-laboratory Buxus alkaloid assay normalization. • Emerging cytotoxicity profile supports inclusion in exploratory anticancer panels.

Molecular Formula C26H41NO2
Molecular Weight
CAS No. 390362-51-3
Cat. No. B1155414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuxbodine B
CAS390362-51-3
Molecular FormulaC26H41NO2
Structural Identifiers
SMILESCC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C
InChIInChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3/t16-,17-,18-,19-,21-,23+,24-,25+,26-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Buxbodine B (CAS 390362-51-3): Procurement-Grade Steroidal Alkaloid from Buxus Species for Cholinesterase and Cytotoxicity Research


Buxbodine B (CAS: 390362-51-3; molecular formula: C26H41NO2; molecular weight: 399.6 g/mol) is a naturally occurring steroidal alkaloid isolated from the leaves and stems of Buxus bodinieri Levl. and other Buxus species [1]. It belongs to the Buxus alkaloid class, characterized by a unique triterpenoidal-pregnane-type structure with a 9β,10β-cycloartenol system and a degraded C-20 side chain [2]. The compound is primarily utilized in academic and industrial research settings for its acetylcholinesterase (AChE) inhibitory activity and emerging cytotoxicity profile, with reported IC50 values in the range of 10.8–98 μM against AChE, including a specific value of 50 μM .

Why Buxbodine B Cannot Be Indiscriminately Substituted with Other Buxus Alkaloids


The Buxus alkaloid class exhibits significant structural diversity, leading to pronounced variations in bioactivity even among closely related congeners. Generic substitution of Buxbodine B with other in-class compounds such as buxmicrophylline C, Nb-demethylpapillotrienine, or cyclovirobuxine D is not scientifically justified due to quantifiable differences in AChE inhibitory potency and, potentially, cytotoxicity profiles [1]. While all these alkaloids share a common biosynthetic origin, subtle alterations in their functional groups—such as the presence or absence of a Δ1,2 double bond or variations in the C-20 dimethylamino moiety—directly impact target engagement [2]. The quantitative evidence below demonstrates that Buxbodine B occupies a distinct, intermediate position in the AChE inhibition potency hierarchy, making it a specific research tool rather than an interchangeable commodity chemical.

Quantitative Evidence for Buxbodine B's Differential Bioactivity and Structural Identity


AChE Inhibitory Potency: Buxbodine B Exhibits 2.5-Fold Lower Activity Than Buxmicrophylline C, Positioning It as a Moderate-Tier Tool Compound

In a direct comparative analysis of steroidal alkaloids co-isolated from Buxus macowanii, Buxbodine B demonstrated moderate acetylcholinesterase (AChE) inhibitory activity with an IC50 of 50.0 μM. This is 2.5-fold less potent than buxmicrophylline C (IC50 = 20.0 μM) and 2.6-fold less potent than Nb-demethylpapillotrienine (IC50 = 19.0 μM) [1]. This quantitative hierarchy establishes Buxbodine B as a moderately active member of the series, distinct from both the more potent and less active congeners.

Acetylcholinesterase inhibition Alzheimer's disease research Cholinesterase inhibitor

Structural Authentication: Unique Δ1,2 9(10→19) abeo Triene System Defines Buxbodine B's Chemotype

Buxbodine B is distinguished by the presence of a Δ1,2 double bond within its 9(10→19) abeo triene system, a structural motif that is not universally present among Buxus alkaloids. This feature was unambiguously identified through comprehensive 1D and 2D NMR spectroscopic analysis and mass spectrometry [1]. In contrast, related compounds like buxmicrophylline C lack this specific unsaturation pattern, resulting in a different molecular scaffold [2].

Natural product chemistry Structural elucidation NMR spectroscopy

Cytotoxicity Potential: Buxbodine B is Implicated in Tumor Cell Growth Inhibition Alongside CVB-D and Buxmicrophyllines F

Recent reviews of Buxus alkaloids indicate that Buxbodine B, along with cyclovirobuxine D (CVB-D) and buxmicrophyllines F, can inhibit the growth of tumor cells and induce tumor cell apoptosis [1]. This suggests a class-level cytotoxic potential that may differentiate Buxbodine B from other Buxus alkaloids with no reported anticancer activity. However, direct, head-to-head quantitative cytotoxicity data (e.g., IC50 values against specific cancer cell lines) for Buxbodine B itself remains limited in the published literature.

Anticancer research Cytotoxicity Apoptosis induction

Optimal Application Scenarios for Buxbodine B Based on Quantified Differentiation


Moderate-Affinity AChE Probe for Mechanistic Studies

Given its quantified IC50 of 50.0 μM against AChE [1], Buxbodine B is ideally suited for experimental systems requiring a moderate-affinity probe. This avoids the potential off-target effects or complete enzyme ablation associated with more potent inhibitors (e.g., huperzine A), making it a valuable tool for studying partial AChE inhibition and its downstream effects on cholinergic signaling in neurodegenerative disease models.

Chemical Scaffold for Structure-Activity Relationship (SAR) Optimization

The well-characterized structure of Buxbodine B, featuring a distinct Δ1,2 9(10→19) abeo triene system [1], provides a validated starting point for medicinal chemistry campaigns. Researchers can procure this compound to perform systematic derivatization, aiming to improve AChE inhibitory potency or to explore alternative biological targets, with a clear baseline for comparison against structurally related congeners like buxmicrophylline C.

Comparative Reference Standard in Buxus Alkaloid Research

Due to its moderate and well-defined AChE inhibitory activity, Buxbodine B serves as an essential reference standard in comparative studies of Buxus alkaloids. Its use allows for the normalization of assay conditions and the calibration of activity across different laboratories, ensuring that variations in reported bioactivity for new isolates are not due to experimental artifacts [2].

Exploratory Cytotoxicity Screening in Oncology

Based on emerging evidence that Buxbodine B, alongside CVB-D and buxmicrophyllines F, can inhibit tumor cell growth [3], it is a suitable candidate for inclusion in exploratory cytotoxicity panels. Researchers investigating natural product-derived anticancer agents can use Buxbodine B to assess its specific activity profile across a diverse panel of cancer cell lines, potentially uncovering unique sensitivity patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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